molecular formula C9H10N2O3 B8771611 3-Hydroxy-6-methoxy-3,4-dihydro-1,5-naphthyridin-2(1H)-one CAS No. 27017-63-6

3-Hydroxy-6-methoxy-3,4-dihydro-1,5-naphthyridin-2(1H)-one

Cat. No.: B8771611
CAS No.: 27017-63-6
M. Wt: 194.19 g/mol
InChI Key: BJQCYBZKFBEGPO-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methoxy-3,4-dihydro-1,5-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

27017-63-6

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

3-hydroxy-6-methoxy-3,4-dihydro-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C9H10N2O3/c1-14-8-3-2-5-6(10-8)4-7(12)9(13)11-5/h2-3,7,12H,4H2,1H3,(H,11,13)

InChI Key

BJQCYBZKFBEGPO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)NC(=O)C(C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A roundbottom flask was charged with a solution of ethyl 2-hydroxy-3-(6-methoxy-3-nitropyridin-2-yl)propanoate (37 mmol) in methanol (500 ml). To the mixture was added 10% palladium on carbon (3 g). The solution was shaken under 40 psi of hydrogen for 12 hours. The resulting solution was then allowed to react, with stirring, for 5 hours while the temperature was maintained at room temperature. The mixture was then filtered and the filtrate was diluted with 100 ml of water. Hydrochloric acid was added until the pH=5. The mixture was filtered and the filtrate was adjusted to pH=8 by the addition of sodium carbonate. The solids that formed were collected by filtration to afford the title compound.
Name
ethyl 2-hydroxy-3-(6-methoxy-3-nitropyridin-2-yl)propanoate
Quantity
37 mmol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

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